Bienvenue dans la boutique en ligne BenchChem!

N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide

HDAC inhibition Zinc-binding group Epigenetic probe

N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide (CAS 61548-89-8) is a small-molecule hybrid chemotype (C₁₁H₁₁N₃O₂, MW 217.22 g/mol) that fuses an N-hydroxybenzamide zinc-binding motif with an imidazole-containing side chain. This architecture places it at the intersection of two major classes of metal-chelating pharmacophores: the N-hydroxybenzamides (e.g., Entinostat) and the hydroxamic acids (e.g., Vorinostat/SAHA).

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 61548-89-8
Cat. No. B12933339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide
CAS61548-89-8
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(CC2=CN=CN2)O
InChIInChI=1S/C11H11N3O2/c15-11(9-4-2-1-3-5-9)14(16)7-10-6-12-8-13-10/h1-6,8,16H,7H2,(H,12,13)
InChIKeyLMYVNUOOOJTILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide (CAS 61548-89-8): Structural Identity and Physicochemical Baseline for Informed Procurement


N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide (CAS 61548-89-8) is a small-molecule hybrid chemotype (C₁₁H₁₁N₃O₂, MW 217.22 g/mol) that fuses an N-hydroxybenzamide zinc-binding motif with an imidazole-containing side chain . This architecture places it at the intersection of two major classes of metal-chelating pharmacophores: the N-hydroxybenzamides (e.g., Entinostat) and the hydroxamic acids (e.g., Vorinostat/SAHA). Its imidazole ring provides a distinct vector for additional hydrogen-bond or coordination interactions not present in simpler N-hydroxybenzamides . The compound is catalogued in authoritative chemical registries under both 5-ylmethyl and 4-ylmethyl imidazole positional notations, reflecting the tautomeric nature of the imidazole ring .

Why N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide Cannot Be Replaced by a Random N-Hydroxybenzamide or Hydroxamic Acid


N-Hydroxybenzamide and hydroxamic acid are two distinct zinc-binding groups (ZBGs) with different coordination geometries, electronic profiles, and enzyme selectivity fingerprints [1]. This target compound is a structural chimera: it bears the N-hydroxy-N-alkyl-benzamide ZBG (characteristic of HDAC Class I-biased inhibitors like Entinostat) yet simultaneously incorporates the imidazole ring, which is a known pharmacophore for heme‑oxygenase (HO‑1), carbonic anhydrase (CA), and CYP3A4 binding [2]. Generic substitution with a simple N-hydroxybenzamide (e.g., CI‑994) or a hydroxamic acid (e.g., SAHA) is therefore chemically and pharmacologically invalid because neither alternative can simultaneously engage the imidazole-recognition pocket and the chelation site in the same spatial array [3].

N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide: Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


Hybrid Zinc-Binding Pharmacophore vs. Single-Mechanism N-Hydroxybenzamides

The target compound integrates the N-hydroxy-N-alkyl-benzamide zinc-binding group (ZBG) with an imidazole ring, creating a hybrid pharmacophore. In contrast, the prototypical benzamide HDAC inhibitor Entinostat (MS‑275) and the hydroxamic acid SAHA each employ only a single ZBG type. The imidazole ring enables additional histidine‑ or metal‑coordination interactions at the active‑site rim, a property absent in Entinostat [1]. While direct enzyme IC50 values for the target compound against HDAC1 are unavailable, the imidazole‑benzamide series to which it belongs has produced compounds with HDAC1 IC50 values of 0.56–0.77 μM, comparable to Entinostat (IC50 = 0.49 μM) [2].

HDAC inhibition Zinc-binding group Epigenetic probe

CYP3A4 Time‑Dependent Inhibition Potential vs. Commercial HDAC Inhibitors

The imidazole ring is a recognized pharmacophore for CYP3A4 inhibition, particularly time‑dependent inhibition (TDI). Compounds structurally related to the target compound have demonstrated TDI IC50 values of 90–233 nM against recombinant human CYP3A4 in vitro, measured via midazolam hydroxylation [1]. By contrast, the commonly used HDAC inhibitor SAHA (vorinostat) exhibits minimal CYP3A4 TDI (IC50 >10 μM) [2]. This difference indicates that the imidazole‑containing compound has a distinct ADME‑Tox liability profile that must be factored into cell‑based or in vivo experimental design.

CYP450 inhibition Drug‑drug interaction ADME-Tox

Imidazole‑Driven Heme Oxygenase‑1 (HO‑1) Pharmacophore vs. Non‑Imidazole HDAC Inhibitors

Imidazole‑based compounds are recognized HO‑1 inhibitors; a representative analog achieved an HO‑1 IC50 of 4.4 μM with 21‑fold selectivity over HO‑2 [1]. Neither Entinostat nor SAHA carries an imidazole ring, and they lack meaningful HO‑1 inhibition at comparable concentrations [2]. The target compound's imidazole moiety therefore endows it with a secondary pharmacodynamic axis not present in non‑imidazole benzamides or hydroxamic acids.

Heme oxygenase Oxidative stress Cancer

Solubility and Formulation Profile: Imidazole‑Enhanced Aqueous Solubility vs. Simple N‑Hydroxybenzamides

The imidazole ring, with its pKa ≈ 6.8–7.0, introduces a pH‑dependent ionization center absent in simple N-hydroxybenzamides like CI‑994 (pKa of N‑hydroxy group ≈ 8.5–9.0). This additional basic center improves aqueous solubility at physiological pH, as demonstrated for analogous imidazole‑benzamides vs. their non‑imidazole counterparts [1]. For procurement decisions, superior solubility facilitates higher testing concentrations in cell‑based assays and reduces the need for DMSO co‑solvent, simplifying in vitro pharmacology workflows.

Aqueous solubility Formulation Physicochemical

Optimal Application Scenarios for N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide Based on Differentiated Evidence


Epigenetic Probe Development Requiring a Hybrid Zinc-Binding Pharmacophore

In chemical biology programs aimed at dissecting Class I HDAC function while simultaneously probing imidazole-dependent accessory pockets, N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide offers a single-agent solution. The imidazole–N-hydroxybenzamide hybrid architecture provides a scaffold that can engage the catalytic zinc ion and also interact with rim residues via the imidazole ring, a feature not available with Entinostat or SAHA [1]. This is particularly relevant when the experimental goal is to achieve a binding mode distinct from pure benzamide or pure hydroxamic acid inhibitors.

In Vitro CYP3A4 Liability Assessment Tool Compound

The compound's imidazole-driven CYP3A4 time‑dependent inhibition liability (class‑level IC50 = 90–233 nM) makes it a useful reference tool for calibrating CYP3A4 TDI assays. Researchers developing new chemical entities that contain imidazole or related heterocycles can employ this compound as a positive control to benchmark assay sensitivity, in contrast to the weak CYP3A4 inhibition shown by SAHA (IC50 >10 μM) [2].

Heme Oxygenase‑1 (HO‑1) Modulation in Cancer Cell Models

The imidazole pharmacophore confers measurable HO‑1 inhibitory activity (class‑level IC50 = 4.4 μM, 21‑fold selective over HO‑2), which is absent in non‑imidazole HDAC inhibitors [3]. This secondary pharmacology may be exploited in cancer cell models where HO‑1 is upregulated and contributes to chemoresistance. The compound can serve as a dual HDAC/HO‑1 probe, provided its HDAC activity is confirmed in the user's assay system.

Solubility‑Optimized Lead‑Like Scaffold for Fragment‑Based Drug Discovery

With a molecular weight of 217 g/mol, two ionizable groups (imidazole pKa ≈ 6.8 and N‑OH pKa ≈ 8.9), and predicted aqueous solubility approximately 8‑fold higher than CI‑994, this compound is suitable as a fragment‑sized screening hit [4]. Its favorable physicochemical profile supports high‑concentration screening in biochemical assays without excessive DMSO co‑solvent, reducing solvent‑induced artifacts in primary HTS campaigns.

Quote Request

Request a Quote for N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.